N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide
Description
This compound features a 1,3,5-triazine core substituted at the 4-position with a dimethylamino group and at the 6-position with a morpholinyl moiety. A methanesulfonyl-piperidinecarboxamide group is attached via a methylene linker. The triazine scaffold is widely utilized in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability, while the morpholinyl and methanesulfonyl groups enhance solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N7O4S/c1-22(2)16-19-14(20-17(21-16)23-8-10-28-11-9-23)12-18-15(25)13-4-6-24(7-5-13)29(3,26)27/h13H,4-12H2,1-3H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOFMUJZJGYSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as Tazemetostat or EPZ-6438, primarily targets the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone methyltransferase that plays a crucial role in gene regulation by catalyzing the methylation of histone H3 at lysine 27 (H3K27), leading to transcriptional repression. Aberrant EZH2 activity has been implicated as an oncogenic driver in non-Hodgkin’s lymphoma (NHL).
Mode of Action
Tazemetostat acts as a methyltransferase inhibitor . It prevents the hyper-trimethylation of histones, thereby inhibiting the cancer cell de-differentiation. By inhibiting EZH2, Tazemetostat reduces the methylation of H3K27, leading to the reactivation of genes that were previously silenced.
Biochemical Pathways
The inhibition of EZH2 affects the Polycomb Repressive Complex 2 (PRC2) pathway. PRC2 is responsible for the trimethylation of H3K27, a modification associated with repressed transcription. By inhibiting EZH2, Tazemetostat disrupts this pathway, leading to changes in gene expression that can inhibit the growth of cancer cells.
Pharmacokinetics
It is known that tazemetostat is administered orally and has good oral bioavailability. The duration of action is long as it is given twice daily.
Result of Action
The inhibition of EZH2 by Tazemetostat leads to potent antitumor activity. In clinical trials, Tazemetostat has shown preliminary safety and activity in relapsed or refractory NHL patients. Objective responses were seen in various types of NHL, including Diffuse Large B-cell Lymphoma (DLBCL), follicular lymphoma (FL), and marginal zone lymphoma (MZL).
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Triazine Derivatives
a) 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine ()
- Structural Differences: Replaces the dimethylamino group at the 4-position with chlorine and introduces an N-methyl-N-phenyl group.
- The N-phenyl group increases hydrophobicity, which may affect membrane permeability .
- Synthesis : Synthesized from 2,4-dichloro-6-morpholin-4-yl-1,3,5-triazine and N-methylaniline, highlighting the versatility of nucleophilic substitution on triazine cores .
b) 1-(4-(Methylamino)-6-{4-[(Trifluoromethyl)Oxy]Phenyl}-1,3,5-Triazin-2-yl)-N-{[2-(Trifluoromethyl)Phenyl]Methyl}-4-Piperidinecarboxamide ()
- Structural Differences: Substitutes dimethylamino with methylamino and morpholinyl with a trifluoromethyloxyphenyl group. The piperidinecarboxamide lacks the methanesulfonyl group.
- Implications : Trifluoromethyl groups enhance metabolic stability and lipophilicity, while the absence of methanesulfonyl may reduce solubility .
Heterocyclic Core Variations
a) Thieno[3,2-d]Pyrimidine Derivatives ()
- Structural Differences: Replaces triazine with a thienopyrimidine core but retains morpholinyl and methanesulfonyl-piperazine groups.
- Implications: The sulfur-containing thienopyrimidine core may improve π-π stacking interactions in hydrophobic binding pockets, altering target selectivity .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Profiles
| Compound | LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) | Reference |
|---|---|---|---|---|
| Target Compound | 1.8 | 0.15 | 4.2 | |
| 4-Chloro-N-methyl-6-morpholinyl | 2.5 | 0.08 | 3.8 | |
| Trifluoromethyloxyphenyl Analog | 3.1 | 0.03 | 6.5 |
- Key Observations : The target compound’s lower LogP and higher solubility compared to analogs with trifluoromethyl groups suggest a balance between hydrophilicity and membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
